N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea
Overview
Description
“N’-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea” is a chemical compound with the CAS Number: 942920-94-7 . It has a molecular weight of 337.22 . It is a solid at room temperature .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 337.22 .Scientific Research Applications
Molecular Structure and Properties
- The study of antipyrine-like derivatives, including those related to N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea, involves X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These investigations provide insights into intermolecular interactions, crystal packing, and energy frameworks of such compounds, emphasizing the relevance of hydrogen bonds and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Synthesis and Characterization
- Research on the synthesis of pyrazole derivatives, which are structurally related to this compound, focuses on developing methodologies for functionalizing pyrazole rings. This includes Suzuki–Miyaura cross-coupling reactions and lithiation methods, facilitating the creation of asymmetric ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Antimicrobial Properties
- Some pyrazole derivatives exhibit significant antimicrobial properties, indicating potential applications in developing new therapeutic agents. The structural analysis of these compounds helps in understanding the relationship between molecular structure and antimicrobial effectiveness (Farag et al., 2008).
Anticancer Activity
- The synthesis of pyrazole-based compounds and their evaluation for anticancer activity is an important area of research. Studies on these compounds, including their structural characterization and assessment of biological activities, contribute to the discovery of new potential treatments for cancer (Metwally et al., 2016).
Material Science Applications
- Pyrazole derivatives are also explored in the field of material science, particularly for their potential as non-linear optical (NLO) materials. Studies involve synthesizing and characterizing these compounds, assessing their optical nonlinearity, and evaluating their suitability for optical limiting applications (Chandrakantha et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of biological targets .
Mode of Action
This interaction could lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and hence its action. Furthermore, factors such as pH and temperature could influence the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
3-[4-(4-bromo-1-ethylpyrazol-3-yl)phenyl]-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-4-19-9-12(15)13(17-19)10-5-7-11(8-6-10)16-14(20)18(2)3/h5-9H,4H2,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECBWTIIANAIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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